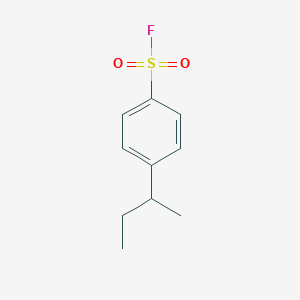

4-(Butan-2-yl)benzene-1-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FO2S |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

4-butan-2-ylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C10H13FO2S/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13/h4-8H,3H2,1-2H3 |

InChI Key |

IZLLSFUESIOZMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)F |

Origin of Product |

United States |

Elucidating the Reactivity Profile of 4 Butan 2 Yl Benzene 1 Sulfonyl Fluoride in Sulfur Vi Fluoride Exchange Sufex Chemistry

Fundamental Principles and Historical Development of SuFEx Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless in the mid-1990s, is a modular approach to synthesis that emphasizes speed, reliability, and the generation of inoffensive byproducts. scripps.edu The philosophy behind click chemistry is to utilize reactions that are wide in scope, give very high yields, and are easy to perform. uga.edu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) was the first reaction to perfectly fit these criteria and became a cornerstone of click chemistry. scripps.edu

In 2014, Sharpless and his team introduced Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) as the second "perfect" click reaction. scripps.eduuga.edu SuFEx chemistry is centered around the remarkable stability and selective reactivity of the sulfur(VI)-fluoride bond. nih.gov Unlike their sulfonyl chloride counterparts, which are susceptible to reduction, sulfonyl fluorides exclusively undergo substitution at the sulfur atom. nih.gov This unique reactivity profile allows for the reliable formation of strong covalent bonds under mild, often aqueous, conditions. sigmaaldrich.com

The historical roots of sulfur-fluoride chemistry extend back to the mid-20th century, with significant early discoveries made in Germany. nih.gov However, this area of research remained largely dormant until its revival and reinvigoration through the principles of click chemistry. nih.gov The SuFEx concept leverages the latent reactivity of otherwise stable S(VI)-F bonds, which can be "clicked" together with appropriate nucleophiles to form stable linkages. monash.edunih.gov This has opened up new avenues for the synthesis of a wide array of molecules, from small drug candidates to large polymers. nih.govlatrobe.edu.au

Key features of SuFEx chemistry include:

Stability: Sulfonyl fluorides are thermodynamically stable and generally resistant to hydrolysis and reduction. sigmaaldrich.com

Selectivity: Reactions occur exclusively at the sulfur center, avoiding unwanted side reactions. sigmaaldrich.com

Biocompatibility: The reactions are often tolerant of water and oxygen, making them suitable for biological applications. uga.edusigmaaldrich.com

Versatility: A wide range of nucleophiles can participate in SuFEx reactions, leading to diverse products. researchgate.net

Nucleophilic Reaction Partners and Their Engagement with Aromatic Sulfonyl Fluorides:

Aromatic sulfonyl fluorides, such as 4-(butan-2-yl)benzene-1-sulfonyl fluoride, are key electrophilic partners in SuFEx reactions. Their reactivity with various nucleophiles is central to the utility of this chemical transformation.

The reaction of aromatic sulfonyl fluorides with oxygen-centered nucleophiles is a cornerstone of SuFEx chemistry, leading to the formation of stable sulfonate esters. nih.gov Phenols and alcohols are common reaction partners. The use of silyl (B83357) ethers, particularly aryl silyl ethers, has proven to be highly effective. nih.govthieme-connect.com The strong affinity between silicon and fluorine drives the reaction forward, often allowing for milder reaction conditions and reduced amounts of base. thieme-connect.com

For instance, the reaction of an aromatic sulfonyl fluoride with a phenol (B47542) in the presence of a base like triethylamine (B128534) yields the corresponding aryl sulfonate. The use of hexamethyldisilazane (B44280) (HMDS) can serve a dual purpose as both an in situ silylating agent for the phenol and a scavenger for the hydrogen fluoride byproduct. thieme-connect.com

Recent advancements have introduced "Accelerated SuFEx Click Chemistry" (ASCC), which utilizes a combination of a strong, non-nucleophilic base like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) or a guanidine (B92328) base with HMDS to facilitate the coupling of alcohols with SuFEx hubs at catalyst loadings as low as 1.0 mol%. nih.govresearchgate.net This method has been shown to be efficient for both aryl and alkyl alcohols. nih.gov

Table 1: Examples of SuFEx Reactions with Oxygen-Centered Nucleophiles

| Electrophile | Nucleophile | Catalyst/Activator | Product |

| Aryl Sulfonyl Fluoride | Phenol | Triethylamine | Aryl Sulfonate |

| Aryl Sulfonyl Fluoride | Aryl Silyl Ether | Base | Aryl Sulfonate |

| Aryl Sulfonyl Fluoride | Alcohol | BTMG/HMDS (ASCC) | Alkyl Sulfonate |

Nitrogen-centered nucleophiles, particularly primary and secondary amines, readily react with aromatic sulfonyl fluorides to form stable sulfonamides. uga.edunih.gov This transformation is highly efficient and represents a key method for creating robust S-N linkages. The reaction typically proceeds under mild conditions and demonstrates broad functional group tolerance.

The SuFEx reaction with amines is a powerful tool in drug discovery and chemical biology for creating covalent probes that can target specific amino acid residues in proteins, such as lysine. uga.edu The resulting sulfonamide linkage is exceptionally stable, making it suitable for in vivo applications.

While oxygen and nitrogen nucleophiles are the most common partners in SuFEx reactions, the scope of this chemistry extends to other heteroatoms. For example, ethenesulfonyl fluoride (ESF), a versatile SuFEx hub, can react with sulfur and carbon nucleophiles via a Michael addition mechanism. sigmaaldrich.com This allows for the incorporation of the sulfonyl fluoride moiety into a wider range of molecular scaffolds for further functionalization.

The development of multidimensional SuFEx connectors, such as thionyl tetrafluoride (SOF₄), has further expanded the possibilities. nih.govcapes.gov.br SOF₄ can react sequentially with different nucleophiles, including primary amines, to create complex, three-dimensional structures around a central sulfur(VI) hub. nih.govcapes.gov.br

Mechanistic Insights into the SuFEx Reaction Pathway of this compound:

The efficacy of the SuFEx reaction is intrinsically linked to the activation of the highly stable S(VI)-F bond.

The transition of the fluoride from a strongly bound covalent partner to a good leaving group is the pivotal step in SuFEx reactivity. nih.govnih.gov This process is facilitated by activators and catalysts.

Proton or Silicon Activation: In reactions with phenols or alcohols, the activation can be achieved through interaction with a proton (H⁺) or a silyl group (R₃Si⁺). nih.govnih.gov The formation of a hydrogen bond or a silicon-fluorine bond weakens the sulfur-fluoride bond, making the sulfur atom more susceptible to nucleophilic attack.

Base Catalysis: Basic tertiary amines, such as triethylamine (TEA), and stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazenes (e.g., BEMP), are commonly used as catalysts. nih.gov These bases are thought to play multiple roles, including deprotonating the nucleophile and interacting with the sulfonyl fluoride to facilitate fluoride displacement. The strength of the base required often correlates with the stability of the S-F bond being targeted. nih.gov

Bifluoride Ion Catalysis: The formation of bifluoride ions ([FHF]⁻) and related species is also believed to play a crucial role in the catalytic cycle, particularly in mediating the fluoride exchange process. nih.govnih.gov

The choice of catalyst and reaction conditions can significantly impact the reaction kinetics and even allow for chemoselective reactions when multiple SuFExable groups are present in a molecule. nih.gov For instance, by carefully selecting the catalyst, one can selectively react one S-F bond over another in a molecule containing multiple sulfonyl fluoride moieties. nih.gov

Transition State Analysis and Reaction Energetics

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction of this compound proceeds through a well-established nucleophilic substitution mechanism at the hexavalent sulfur center. chem-station.com Computational studies, particularly using density functional theory (DFT), on analogous aryl sulfonyl fluorides have provided significant insight into the transition state and energetic landscape of this process. nih.gov The reaction is initiated by the attack of a nucleophile (e.g., a phenoxide or an amine) on the electrophilic sulfur atom of the sulfonyl fluoride moiety.

Table 1: Calculated Energetic Parameters for a Prototypical SuFEx Reaction

| Parameter | Representative Value (kcal mol⁻¹) | Description |

| Activation Energy (ΔE‡) | ~8.8 | The minimum energy required to initiate the reaction, leading to the formation of the transition state. nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | ~10.5 | The free energy difference between the transition state and the reactants, indicating reaction spontaneity. nih.gov |

| Enthalpy of Activation (ΔH‡) | ~11.3 | The change in enthalpy in forming the activated complex from the reactants. nih.gov |

Modulation of Reactivity by the Butan-2-yl Substituent: Steric and Electronic Effects

The reactivity of the sulfonyl fluoride group in this compound is modulated by the physicochemical properties of the para-substituted butan-2-yl (or sec-butyl) group. These influences can be categorized into electronic and steric effects.

Electronic Effects: The butan-2-yl group is a saturated alkyl substituent. As such, it primarily exerts a weak electron-donating effect (+I effect) on the benzene (B151609) ring through induction. masterorganicchemistry.com This inductive donation of electron density slightly increases the electron density at the sulfur atom of the sulfonyl fluoride moiety. A higher electron density on the sulfur center reduces its electrophilicity, making it a less potent target for nucleophilic attack.

This effect can be quantified using the principles of linear free-energy relationships, such as the Hammett equation. libretexts.orgviu.ca SuFEx reactions typically exhibit a positive Hammett reaction constant (ρ), with a reported value of ρ = 1.56 for the reaction of para-substituted phenyl fluorosulfates. nih.gov A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (which stabilize the developing negative charge in the transition state) and decelerated by electron-donating groups. libretexts.org Consequently, the electron-donating butan-2-yl group is expected to decrease the rate of the SuFEx reaction compared to unsubstituted benzenesulfonyl fluoride.

Steric Effects: The steric influence of the butan-2-yl group on the SuFEx reaction is considered negligible. numberanalytics.com Being located at the para position of the benzene ring, it is spatially remote from the sulfonyl fluoride reaction center. Therefore, it does not impose any significant steric hindrance that would impede the approach of a nucleophile to the sulfur atom. youtube.com The modulation of reactivity is thus overwhelmingly governed by the electronic nature of the substituent.

Table 2: Comparison of Hammett Substituent Constants (σp) for Various Groups

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference (Unsubstituted) |

| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |

| -CH(CH₃)C₂H₅ (Butan-2-yl) | ~ -0.15 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

Note: The σp value for butan-2-yl is an approximation based on similar alkyl groups.

Kinetic and Thermodynamic Studies of SuFEx Reactions Involving the Compound

Kinetic investigations of SuFEx reactions involving aryl sulfonyl fluorides generally reveal second-order kinetics, where the reaction rate is dependent on the concentrations of both the sulfonyl fluoride and the nucleophile. The second-order rate constant (k) for the SuFEx reaction between phenyl fluorosulfate (B1228806) and a fluoride source has been measured at 0.43 L mol⁻¹ s⁻¹ at 298 K. nih.gov For this compound, the rate constant is anticipated to be slightly lower than that of its unsubstituted counterpart due to the deactivating electronic effect of the butan-2-yl group, as discussed previously.

The thermodynamic profile of the SuFEx reaction is highly favorable. The S(VI)-F bond, while kinetically stable, can be readily exchanged under appropriate catalytic conditions. nih.gov The reaction is driven by the formation of strong, stable covalent bonds (e.g., S-O, S-N) in the product, which are often thermodynamically more favored than the initial S-F bond. bldpharm.com In reactions involving silylated nucleophiles (e.g., silyl-protected phenols), the formation of the extremely strong Si-F bond in the byproduct (bond dissociation energy ≈ 129 kcal/mol) provides a powerful thermodynamic driving force, rendering the reaction essentially irreversible. nih.gov

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for the SuFEx Reaction of this compound with a Phenolic Nucleophile

| Parameter | Value | Implication |

| Rate Constant (k₂₉₈) | < 0.43 L mol⁻¹ s⁻¹ | The reaction rate is slightly slower than the unsubstituted analog due to the +I effect of the butan-2-yl group. nih.gov |

| Activation Enthalpy (ΔH‡) | > 11.3 kcal mol⁻¹ | A slightly higher energy barrier to reach the transition state compared to systems with electron-withdrawing groups. nih.gov |

| Overall Enthalpy Change (ΔH) | Negative | The reaction is exothermic, driven by the formation of more stable bonds. |

| Overall Gibbs Free Energy Change (ΔG) | Negative | The reaction is spontaneous and proceeds to completion under appropriate conditions. |

Investigating the Role of 4 Butan 2 Yl Benzene 1 Sulfonyl Fluoride in Chemical Biology and Interdisciplinary Applications

Strategies for Biomolecule Conjugation and Labeling:

Covalent Modification of Proteins: Site-Specific and Promiscuous Labeling

There is no specific scientific literature detailing the use of 4-(Butan-2-yl)benzene-1-sulfonyl fluoride (B91410) for either site-specific or promiscuous covalent modification of proteins. While sulfonyl fluorides as a class are known to react with nucleophilic amino acid residues, no studies were found that utilize this particular compound for such purposes.

No research findings are available that demonstrate the specific targeting and covalent modification of lysine, tyrosine, serine, threonine, histidine, or cysteine residues in proteins by 4-(Butan-2-yl)benzene-1-sulfonyl fluoride.

The application of this compound in Activity-Based Protein Profiling (ABPP) has not been documented in the scientific literature. Consequently, there are no available research findings or data tables on its use in this context.

Functionalization of Oligonucleotides and Carbohydrates

There is no available research documenting the use of this compound for the functionalization or labeling of oligonucleotides or carbohydrates.

Design of Chemical Probes and Activity-Based Probes (ABPs) Utilizing the this compound Scaffold

No chemical probes or activity-based probes (ABPs) have been designed or synthesized using the this compound scaffold according to the available scientific literature. Therefore, no detailed research findings on such probes can be provided.

Applications in Molecular Tagging and Bioconjugation for In Vitro Research

Specific applications of this compound in molecular tagging or as a tool for bioconjugation in in vitro research have not been reported. The general utility of sulfonyl fluorides suggests potential, but this has not been actualized or documented for this specific compound.

Exploration as Building Blocks for Advanced Polymeric Materials and Functional Surfaces

The compound this compound is an emerging building block in materials science, primarily due to the unique reactivity of its sulfonyl fluoride (-SO₂F) group. This functional group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions that enable the efficient and robust formation of covalent bonds. researchgate.netsigmaaldrich.com This reactivity allows for the incorporation of the sec-butylbenzene (B1681704) moiety into a variety of polymer backbones and for the modification of surfaces to create functional materials with tailored properties. researchgate.net

Research has focused on leveraging this compound as a monomer or a modifying agent in polymer synthesis. Its integration into polymers can significantly alter their physical and chemical characteristics. The bulky, non-polar butan-2-yl group can enhance properties such as hydrophobicity and thermal stability. For instance, in copolymerization reactions, even small amounts of monomers containing sulfonyl fluoride groups can lead to the formation of highly functionalized surfaces. pdx.edu

A key application is in the post-polymerization modification (PPM) of materials. chemrxiv.org Polymers synthesized with monomers containing a sulfonyl fluoride group, such as poly(4-vinylbenzenesulfonyl fluoride), can undergo exhaustive modification. chemrxiv.org The -SO₂F groups on the polymer chain serve as highly reactive handles that can be quantitatively converted into sulfonamides or sulfonic esters by reaction with a wide range of amines and phenols, respectively. chemrxiv.org This allows for the creation of a diverse library of functional polymers from a single parent polymer, where the appended functional groups dictate the final material properties.

The table below summarizes the potential effects of incorporating the this compound moiety into polymeric systems.

| Property | Influence of this compound Moiety | Rationale |

| Surface Energy | Decrease | The hydrophobic sec-butyl group can lower surface energy, leading to materials with increased water repellency. |

| Thermal Stability | Increase | The robust C-S and S-F bonds, along with the stable aromatic ring, can enhance the overall thermal resistance of the polymer. |

| Chemical Reactivity | High (for modification) | The -SO₂F group acts as a SuFEx hub, enabling efficient and specific covalent attachment of various functional molecules post-polymerization. researchgate.netchemrxiv.org |

| Solubility | Modified | The alkylbenzene structure can increase solubility in non-polar organic solvents, aiding in polymer processing. |

One area of exploration involves creating functional surfaces by anchoring molecules containing the this compound group onto inorganic substrates. researchgate.net The sulfonyl fluoride can react with surface hydroxyl groups on materials like silica (B1680970) or metal oxides, forming a stable, covalently bound organic layer. This process can dramatically alter the surface properties, for example, by rendering a hydrophilic surface hydrophobic.

Integration into Fragment-Based Drug Discovery (FBDD) Research for Target Identification

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying starting points for drug development. nih.govdrughunter.com It involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.gov this compound is a valuable candidate for inclusion in such fragment libraries due to several key features.

The sulfonyl fluoride group is a "covalent warhead" that can form a stable covalent bond with nucleophilic amino acid residues in proteins, such as tyrosine, serine, lysine, and histidine. mdpi.comenamine.netnih.gov This reactivity makes it a powerful tool for target identification and validation. Unlike reversible binders, a covalent fragment can permanently label its target protein, which simplifies the identification of the binding site through techniques like mass spectrometry. nih.gov

The core structure of this compound fits the general criteria for a good fragment: it has a low molecular weight and a simple structure. The sec-butyl group provides a non-polar, three-dimensional character that can probe hydrophobic pockets within a protein's binding site. The fluorine atom in the sulfonyl fluoride group also makes the compound suitable for ¹⁹F NMR-based screening, a highly sensitive method for detecting fragment binding to a target protein. lifechemicals.com

The general workflow for using a sulfonyl fluoride fragment like this compound in FBDD is outlined below:

| Step | Description | Key Technique(s) |

| 1. Library Screening | A library of fragments, including this compound, is screened against a protein target. | ¹⁹F NMR Spectroscopy, Mass Spectrometry (MS), Surface Plasmon Resonance (SPR) |

| 2. Hit Identification | Fragments that bind to the target are identified. For covalent fragments, this often involves detecting a mass shift in the protein corresponding to the fragment's mass. mdpi.comnih.gov | Intact Protein Mass Spectrometry |

| 3. Binding Site Mapping | The specific amino acid residue that the fragment has covalently modified is identified. | Tandem Mass Spectrometry (MS/MS), X-ray Crystallography |

| 4. Hit-to-Lead Optimization | The initial fragment "hit" is elaborated and grown into a more potent and selective lead compound by medicinal chemists. nih.gov | Synthetic Chemistry, Structure-Activity Relationship (SAR) Studies |

The reactivity of the sulfonyl fluoride group is finely tuned—it is stable enough to not react indiscriminately but reactive enough to form a bond when held in proximity to a nucleophilic residue by the binding of the fragment core. sigmaaldrich.comenamine.net This balanced reactivity is crucial for its utility as a chemical probe in FBDD, allowing for the selective labeling of protein targets and facilitating the discovery of novel therapeutic agents. nih.govnih.gov

Computational and Theoretical Underpinnings of 4 Butan 2 Yl Benzene 1 Sulfonyl Fluoride

Quantum Chemical Analysis of Electronic Structure and Bonding in Sulfonyl Fluorides

Quantum chemical methods are fundamental to understanding the intrinsic properties of sulfonyl fluorides like 4-(Butan-2-yl)benzene-1-sulfonyl fluoride (B91410). These calculations provide insights into the electronic structure and the nature of the chemical bonds that dictate the molecule's stability and reactivity.

The sulfonyl fluoride moiety (-SO₂F) is characterized by a highly polarized sulfur-fluorine bond and strong sulfur-oxygen double bonds. The S-F bond is significantly shorter and stronger than the corresponding S-Cl bond in sulfonyl chlorides, contributing to the greater thermal and chemical stability of sulfonyl fluorides. nih.gov This stability, particularly resistance to hydrolysis and thermolysis, makes them robust chemical tools. nih.gov Computational studies, including density functional theory (DFT), are used to calculate key parameters such as bond lengths, bond angles, and atomic charges. nih.gov

Natural Bond Orbital (NBO) analysis is a common technique to probe the electronic structure, revealing charge distribution and orbital interactions. nih.govresearchgate.net For aryl sulfonyl fluorides, the sulfur atom is highly electron-deficient, making it a potent electrophilic center. nih.gov The fluorine atom, being highly electronegative, contributes to this electrophilicity while forming a very strong covalent bond with the sulfur atom. nih.gov The electronic structure of the benzoxadiazole ring in a related heteroaryl sulfonyl fluoride was found to be largely uninfluenced by the sulfonyl fluoride group, suggesting that the aromatic system's properties are maintained. nih.gov

Table 1: Representative Theoretical Data for Aryl Sulfonyl Fluoride Moieties

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| S-F Bond Length | ~1.55 Å | Indicates a strong, stable covalent bond, contributing to resistance to hydrolysis. nih.gov |

| S-O Bond Length | ~1.42 Å | Characteristic of a strong double bond. |

| Natural Population Analysis (NPA) Charge on Sulfur | Highly Positive | Highlights the electrophilic nature of the sulfur center, crucial for its reactivity. nih.gov |

| NPA Charge on Fluorine | Highly Negative | Reflects the high polarity of the S-F bond. |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational preferences and interactions with surrounding solvent molecules. For 4-(Butan-2-yl)benzene-1-sulfonyl fluoride, MD simulations can map the energy landscape associated with the rotation of the sec-butyl group and its orientation relative to the benzene (B151609) ring.

Table 2: Calculated Conformational Preferences of sec-Butylbenzene (B1681704)

| Conformer | Dihedral Angle (Cring-Cα-Cβ-Cγ) | Relative Population | Reference |

|---|---|---|---|

| Gauche 1 (G1) | ~60° | Most Populated | researchgate.net |

| Anti (A) | ~180° | ~7% | researchgate.net |

| Gauche 2 (G2) | ~-60° | ~2% | researchgate.net |

Computational Prediction of Reactivity and Selectivity in SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction where sulfonyl fluorides react with nucleophiles to form stable linkages. sigmaaldrich.comresearchgate.net Computational chemistry plays a vital role in understanding and predicting the reactivity and selectivity of compounds like this compound in these reactions.

The mechanism of the SuFEx reaction is often studied using DFT calculations to map the potential energy surface. nih.gov For the reaction with amines or phenolates, the mechanism is understood to be an Sₙ2-type reaction with inversion of configuration at the sulfur center. nih.govresearchgate.net Computational models can calculate the activation energy barriers for these reactions, providing a quantitative prediction of reaction rates. nih.gov These studies reveal that the high positive charge on the sulfur atom makes it highly attractive to nucleophiles. nih.gov

Furthermore, computations can elucidate the role of catalysts, which are often used to accelerate SuFEx reactions. For example, theoretical studies can model how bases increase the nucleophilicity of the reacting partner or how silicon additives facilitate the reaction, potentially by forming the highly favorable Si-F bond, which acts as a thermodynamic sink. nih.govresearchgate.net This predictive capability allows for the rational selection of reaction conditions and the design of new, more reactive SuFEx hubs.

Ligand-Protein Docking and Molecular Modeling of Covalent Interactions

Aryl sulfonyl fluorides are recognized as privileged "warheads" in chemical biology for their ability to form stable covalent bonds with nucleophilic amino acid residues in proteins. rsc.org Computational methods like molecular docking and modeling are indispensable for predicting and analyzing these interactions.

The process typically begins with molecular docking, where the non-covalent binding pose of this compound within a target protein's binding site is predicted. Covalent docking is a more specialized technique that models the formation of the covalent bond between the electrophilic sulfur atom and a proximal nucleophilic residue. rsc.orgacs.org Sulfonyl fluorides are known to react with a range of residues, including serine, threonine, lysine, tyrosine, and histidine, expanding their utility beyond traditional cysteine-targeting warheads. rsc.orgacs.org

Following docking, molecular dynamics simulations can be used to assess the stability of the non-covalent complex and to model the covalent bond formation event. These simulations provide insights into the structural changes induced by covalent modification and the stability of the resulting adduct. acs.org Structure-guided design, heavily reliant on these computational tools, has been successfully used to develop potent and selective covalent inhibitors by optimizing the fit of the molecule within the binding pocket to perfectly position the sulfonyl fluoride warhead for reaction. rsc.orgacs.org

Table 3: Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads

| Amino Acid | Nucleophilic Group | Reactivity Context | Reference |

|---|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | Commonly targeted in protease active sites. | rsc.org |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Reactivity is context-dependent, often requiring proximity and activation. | acs.org |

| Lysine (Lys) | Amine (-NH₂) | Can be targeted by positioning the sulfonyl fluoride near a pKa-perturbed lysine. | rsc.orgacs.org |

| Threonine (Thr) | Hydroxyl (-OH) | Context-specific reactivity. | rsc.org |

| Histidine (His) | Imidazole Ring | Has been shown to be a target for sulfur(VI) fluoride probes. | rsc.orgacs.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Sulfonyl Fluoride Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For derivatives of this compound, QSAR can be a powerful tool in drug discovery to predict the activity of new analogs and guide the optimization of lead compounds. nih.gov

The development of a QSAR model involves several steps. First, a dataset of sulfonyl fluoride derivatives with measured biological activities is compiled. Second, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., LogP), electronic properties (e.g., Hammett constants, atomic charges), and steric properties (e.g., molar refractivity, van der Waals volume). researchgate.netrsc.org

Finally, a mathematical model is built to relate the descriptors (predictor variables) to the biological activity (response variable). wikipedia.org Techniques like multiple linear regression, partial least squares, and various machine learning algorithms are employed. researchgate.netacs.org A validated QSAR model can then be used to predict the potency of untested derivatives, prioritize synthesis, and provide insights into the structural features that are crucial for the desired biological effect. For instance, a QSAR study on related benzenesulfonamides showed that specific arrangements of hydrophobic and hydrogen-bonding substituents were necessary for activity. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Charge distribution, reactivity, polar interactions. |

| Steric / Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and bulk of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with a biological target. |

Future Prospects and Research Horizons for 4 Butan 2 Yl Benzene 1 Sulfonyl Fluoride

Development of Novel Synthetic Pathways and Catalytic Systems

The synthesis of aryl sulfonyl fluorides has moved beyond traditional methods, which often relied on the halogen exchange of sulfonyl chlorides. acs.orgrhhz.net Modern research focuses on developing more direct, efficient, and functional-group-tolerant catalytic strategies. nih.govmdpi.com These new methods allow for the straightforward incorporation of the C-SO2F bond, which is highly advantageous for late-stage functionalization in complex molecule synthesis. mdpi.com

Key areas of development include:

Metal-Catalyzed Cross-Coupling: Palladium and copper-based catalytic systems have been pivotal in synthesizing aryl sulfonyl fluorides from readily available starting materials like aryl bromides, iodides, and diazonium salts. nih.govacs.orgacs.org For instance, the Willis group developed a one-pot, palladium-catalyzed synthesis from aryl bromides using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a sulfur dioxide surrogate, followed by oxidation and fluorination. nih.govmdpi.com More recently, bismuth-catalyzed methods have emerged, offering a transition-metal-free approach to convert (hetero)aryl boronic acids into the corresponding sulfonyl fluorides under mild conditions. acs.org

Radical-Based Approaches: The generation and application of fluorosulfonyl radicals are opening new avenues for sulfonyl fluoride (B91410) synthesis. rsc.org Strategies include the catalytic generation of an aryl radical that subsequently reacts with a SO2 source, as demonstrated in the copper-catalyzed fluorosulfurylation of aryl diazonium salts. nih.govacs.org Another approach involves the photoredox-catalyzed generation of a fluorosulfuryl radical, which can then be added to an organic substrate. acs.org

Direct Conversion of Sulfur-Containing Precursors: Research is also focused on the direct conversion of more accessible sulfur-containing functional groups. This includes the electrochemical oxidative coupling of thiols and disulfides with a fluoride source, providing a green and mild protocol that avoids harsh oxidants. rhhz.nettue.nl Additionally, methods for converting sulfonic acids and primary sulfonamides into sulfonyl fluorides are being refined, expanding the pool of viable starting materials. nih.govresearchgate.net

| Catalytic System | Starting Material | Key Reagents | General Characteristics | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | Aryl Bromides/Iodides | DABSO, NFSI | One-pot procedure, good functional group tolerance. | nih.govmdpi.com |

| Copper-Catalyzed | Aryl Diazonium Salts | DABSO | Involves radical intermediates, mild reaction conditions. | nih.govacs.org |

| Bismuth-Catalyzed | Aryl Boronic Acids | SO2 source, Oxidant | Transition-metal-free, proceeds via organobismuth intermediates. | acs.org |

| Photoredox Catalysis | Alkenes | Chlorosulfonyl fluoride, [Ir] catalyst | Generates sulfur-centered radicals for C-S bond formation. | acs.org |

Expansion of Bioconjugation and Bioorthogonal Applications

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology. rsc.org Its significance stems from a balance of stability in aqueous environments and the ability to react selectively with multiple nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgnih.gov This reactivity makes compounds like 4-(Butan-2-yl)benzene-1-sulfonyl fluoride excellent candidates for covalent probes to label and study proteins. enamine.net

Future research is expected to expand on these properties in two key areas:

Covalent Probe Discovery: The development of sulfonyl fluoride-based probes for "fragment screening" is a promising strategy. nih.gov In this approach, a diverse library of small molecules (fragments) attached to a sulfonyl fluoride warhead can be screened against a protein target. researchgate.net If a fragment binds to the protein, the proximal sulfonyl fluoride can form a covalent bond, enabling the identification of weak-binding fragments by mass spectrometry. nih.govresearchgate.net

Bioorthogonal Chemistry: A bioorthogonal reaction is one that can occur inside a living system without interfering with native biochemical processes. wikipedia.org While the inherent reactivity of sulfonyl fluorides with biological nucleophiles is useful for covalent labeling, future work may focus on developing new, highly specific "click" reactions that are truly bioorthogonal. wikipedia.org For example, recent research has explored sulfonyl hydrazide chemistry, where reactions with ortho-carbonyl phenylboronic acids form stable diazaborine (B1195285) conjugates with rapid kinetics, suitable for pretargeted imaging and delivery applications on living cells. nih.gov This points toward the potential for designing derivatives of this compound that participate in novel bioorthogonal ligation strategies. nih.gov

Exploration in Targeted Delivery Systems and Advanced Imaging Probes

The ability of the sulfonyl fluoride group to form stable, covalent bonds with protein targets is a critical feature for developing targeted therapies and advanced diagnostic tools. rsc.org By incorporating a molecule like this compound into a larger molecular architecture, researchers can direct it to a specific biological target.

Targeted Covalent Inhibitors: The sulfonyl fluoride moiety can serve as an anchor to irreversibly inhibit the function of a target protein or enzyme. rsc.org The butan-2-ylbenzene portion of the molecule can be systematically modified to enhance binding affinity and selectivity for the protein's active or allosteric site, a key strategy in modern drug discovery. enamine.net

Advanced Imaging Probes: The stable covalent linkage formed by sulfonyl fluorides is ideal for creating long-lasting imaging probes. A derivative of this compound could be appended with a reporter molecule, such as a fluorophore for microscopy or a radionuclide for Positron Emission Tomography (PET). mdpi.com This would allow for the visualization and tracking of specific proteins in real-time within a biological system, providing invaluable insights into disease processes and drug distribution.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The complexity of chemical reactions, where outcomes depend on a multitude of variables like substrates, reagents, and catalysts, presents a significant challenge. ucla.edu Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the discovery and optimization of chemical processes involving sulfonyl fluorides. acs.org

A notable example is the use of ML algorithms to predict the outcomes of deoxyfluorination reactions where sulfonyl fluorides act as fluorinating agents. princeton.eduacs.orgnih.gov Researchers have demonstrated that a random forest ML algorithm, trained on high-throughput experimentation data, can accurately predict reaction yields for new, untested substrates. ucla.edu This data-driven approach allows chemists to identify high-yielding conditions a priori, saving significant time and resources. ucla.edu

Future applications in the context of this compound could include:

Reaction Optimization: Using ML to predict the optimal catalyst, base, and solvent combination to maximize the yield of a specific bioconjugation reaction.

Predictive Synthesis Planning: Employing AI-driven retrosynthesis programs to design the most efficient synthetic routes to novel and complex derivatives of the parent molecule. acs.org

In Silico Screening: Developing ML models to predict the biological activity or reactivity of a virtual library of sulfonyl fluoride derivatives, helping to prioritize which compounds to synthesize and test.

| ML Application | Objective | Inputs for the Model | Predicted Output | Potential Impact | Reference |

|---|---|---|---|---|---|

| Reaction Condition Prediction | Identify optimal conditions for a specific transformation (e.g., deoxyfluorination). | Substrate features, reagent structure, base, solvent. | Reaction yield. | Reduces experimental effort and accelerates methods development. | ucla.eduprinceton.edu |

| Retrosynthetic Planning | Design efficient synthetic routes to target molecules. | Target molecular structure. | A series of reaction steps and precursors. | Aids chemists in designing syntheses for complex new derivatives. | acs.org |

| Virtual Screening | Prioritize compounds for synthesis based on predicted properties. | Molecular descriptors of virtual compounds. | Biological activity, reactivity, or toxicity score. | Focuses resources on the most promising candidate molecules. | drugbank.com |

Addressing Challenges in Scalability and High-Throughput Synthesis for Research Needs

As the applications for this compound and its analogues expand, so does the demand for larger quantities and diverse libraries of these compounds. This necessitates addressing challenges in both the scalability of synthesis and the development of high-throughput methods.

Scalability: Transitioning a synthetic route from a milligram laboratory scale to a multigram or kilogram scale often presents unforeseen challenges. researchgate.net Research into robust and scalable syntheses is crucial. researchgate.net One promising avenue is the adoption of flow chemistry. tue.nl For example, an electrochemical synthesis of sulfonyl fluorides from thiols was shown to be significantly accelerated in a flow reactor, reducing reaction times from hours to minutes and allowing for a continuous, automated process. tue.nl

High-Throughput Synthesis: To explore the vast chemical space around the this compound scaffold, high-throughput synthesis techniques are essential. This involves the use of automated platforms and multi-well plates (e.g., 96-well plates) to rapidly generate large libraries of related compounds. researchgate.net These libraries are invaluable for screening against biological targets to identify structure-activity relationships (SAR) and discover new lead compounds for drug discovery or chemical biology applications. The development of robust "click" reactions like SuFEx is particularly amenable to high-throughput formats. researchgate.net

Q & A

Q. How can isotopic labeling (e.g., 18F or 35S) be applied to track metabolic pathways of this compound?

- Methodological Answer : Synthesize the 35S-labeled variant via exchange with H235SO4 during sulfonation. For 18F labeling, use a late-stage fluorination approach with K18F in the presence of a cryptand. Track metabolites via radio-TLC or PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.